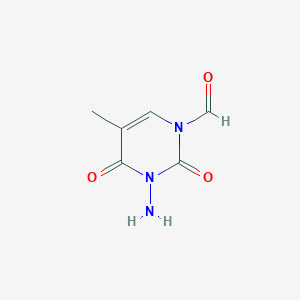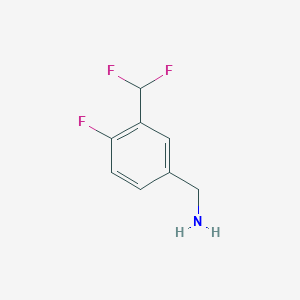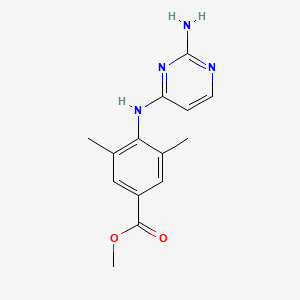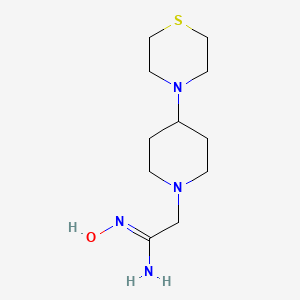
N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide is a complex organic compound that features a unique structure combining a piperidine ring with a thiomorpholine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide typically involves a multi-step process. One common method includes the reaction of a secondary amide with hydroxylamine to form an amidoxime intermediate. This intermediate is then subjected to a dehydrative condensation reaction using reagents such as triphenylphosphine and iodine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-2-(4-methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)ethanimidamide: This compound shares a similar structure but with different substituents, leading to distinct biological activities.
Trifluoromethanesulfonamidines: These compounds have similar amidine structures and are known for their biological activities.
Uniqueness
N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide is unique due to its specific combination of a piperidine ring and a thiomorpholine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H22N4OS |
|---|---|
Molecular Weight |
258.39 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H22N4OS/c12-11(13-16)9-14-3-1-10(2-4-14)15-5-7-17-8-6-15/h10,16H,1-9H2,(H2,12,13) |
InChI Key |
XAVXTFMOPMVHMC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1N2CCSCC2)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


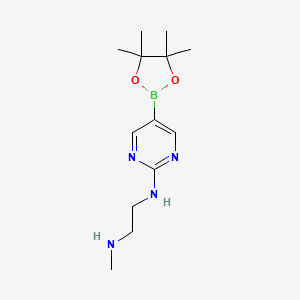
![6-Methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13353822.png)
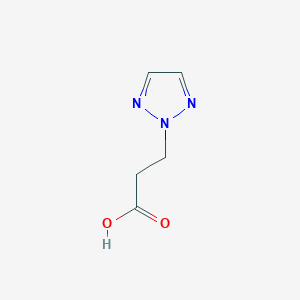
![6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353834.png)
![3-[(Benzylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353845.png)
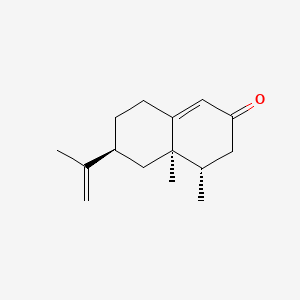
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
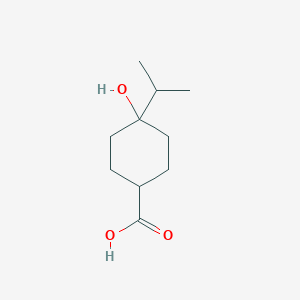
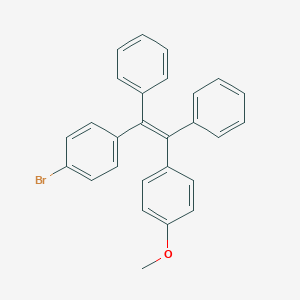
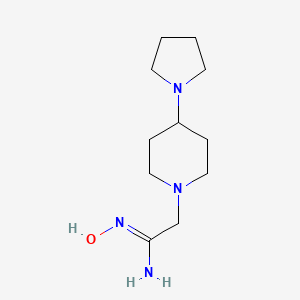
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13353885.png)
